3-(Difluoromethoxy)azetidine-1-carbonyl chloride
Description
Properties
IUPAC Name |
3-(difluoromethoxy)azetidine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF2NO2/c6-4(10)9-1-3(2-9)11-5(7)8/h3,5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHHTUWFRVLOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Difluoromethoxy Group: A Strategic Bioisostere for Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug discovery, the strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile is paramount. Among the myriad of chemical tools at the medicinal chemist's disposal, the concept of bioisosterism—the substitution of a functional group with another that retains similar biological activity—stands as a cornerstone of molecular design. In recent years, the difluoromethoxy (OCF2H) group has emerged as a uniquely valuable bioisostere, offering a nuanced palette of physicochemical properties that can address common challenges in drug development, from metabolic instability to suboptimal target engagement. This guide provides a comprehensive exploration of the OCF2H group, from its fundamental properties to its practical application in drug design, grounded in established scientific principles and methodologies.
The Rise of a Privileged Moiety: Understanding the Difluoromethoxy Advantage
The strategic incorporation of fluorine into drug candidates has become a well-established strategy to modulate their properties.[1] While the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups are more commonly employed, the difluoromethoxy (OCF2H) group presents a unique and often more advantageous set of characteristics.[2][3] It is considered a lipophilic hydrogen bond donor, a rare and valuable feature in drug design.[4] This duality allows it to serve as a bioisostere for a range of functional groups, including the hydroxyl (-OH), thiol (-SH), and, most notably, the methoxy (-OCH3) group.[1][5]
The primary impetus for replacing a methoxy group with a difluoromethoxy group is often to circumvent metabolic liabilities.[4] The O-demethylation of methoxy groups by cytochrome P450 enzymes is a common metabolic pathway that can lead to rapid clearance and reduced bioavailability.[4] The strong carbon-fluorine bonds in the OCF2H group are significantly more resistant to this enzymatic cleavage, thereby enhancing metabolic stability and prolonging the drug's half-life.[1][4]
Beyond metabolic stability, the OCF2H group offers a unique electronic profile and the ability to engage in hydrogen bonding, a feature absent in its methoxy and trifluoromethoxy counterparts.[1][2] This allows for the introduction of new, beneficial interactions with the biological target, potentially increasing potency and selectivity.[6]
A Comparative Analysis of Physicochemical Properties
The decision to incorporate a difluoromethoxy group is a data-driven process rooted in the careful consideration of its physicochemical parameters in comparison to other common functional groups.
| Property | Methoxy (-OCH3) | Difluoromethoxy (-OCF2H) | Trifluoromethoxy (-OCF3) |
| Hansch Hydrophobicity Parameter (π) | ~ -0.02 | ~ +0.45 | ~ +1.04 |
| Hammett Sigma Constant (σp) | ~ -0.27 | ~ +0.14 | ~ +0.35 |
| Hydrogen Bond Donating Ability (Abraham's A) | ~ 0 | ~ 0.10 | ~ 0 |
| Calculated pKa (of corresponding phenol) | ~ 9.22 | ~ 8.52 | ~ 7.8 |
| Note: These are representative values and can vary based on the molecular context and experimental conditions.[4][7] |
As illustrated in the table, the difluoromethoxy group occupies an intermediate position in terms of lipophilicity and electron-withdrawing strength. This "tunability" allows for a more subtle modulation of a molecule's properties compared to the more dramatic shifts induced by the trifluoromethoxy group.[1]
The most striking feature of the OCF2H group is its capacity to act as a hydrogen bond donor.[1][8] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions.[6] This property is particularly valuable when replacing a hydroxyl or thiol group, as it can maintain crucial interactions with the target protein while improving metabolic stability.[1]
Impact on Drug Metabolism and Pharmacokinetics (DMPK)
A primary driver for the inclusion of the difluoromethoxy group in drug candidates is the significant improvement in their metabolic stability.[4] The inherent strength of the C-F bond makes the OCF2H group resistant to oxidative metabolism, a major pathway for drug clearance.[1][3]
Blocking Metabolic Hotspots:
A common metabolic liability for compounds containing a methoxy group is O-demethylation.[4] Replacing the -OCH3 with -OCF2H effectively blocks this metabolic "hotspot," leading to a number of favorable pharmacokinetic consequences:
-
Increased Half-Life (t½): Reduced metabolic clearance results in a longer duration of action.[4]
-
Improved Bioavailability: A greater fraction of the administered dose reaches systemic circulation.[4]
-
Reduced Patient Dosing: A longer half-life can translate to less frequent administration, improving patient compliance.[9]
The following diagram illustrates the metabolic blocking strategy:
Metabolic Stability Comparison. This diagram contrasts the metabolic fate of a methoxy-containing drug with its difluoromethoxy bioisostere.
Synthetic Strategies for the Introduction of the Difluoromethoxy Group
The successful application of the OCF2H group in drug design is contingent on the availability of robust and efficient synthetic methodologies. Several approaches have been developed for the introduction of this moiety, with the O-difluoromethylation of phenols being one of the most common.[1]
Experimental Protocol: O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate
This protocol outlines a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol.
Materials:
-
Phenol derivative (1.0 eq)
-
Sodium chlorodifluoroacetate (ClCF2CO2Na) (2.0-3.0 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the phenol (1.0 eq) in DMF, add the base (e.g., K2CO3, 2.0 eq).
-
Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 90-120 °C under an inert atmosphere (Argon or Nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.[4]
Synthetic Workflow Diagram:
General workflow for the synthesis of aryl difluoromethyl ethers.
Recent advances in synthetic methodology have also explored visible-light photoredox catalysis for the generation of difluorocarbene intermediates, offering milder reaction conditions.[2]
Case Studies in Drug Discovery
The successful application of the difluoromethoxy group is best illustrated through its incorporation into marketed drugs.
Pantoprazole (Protonix®): A proton pump inhibitor used for the treatment of gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole core is critical for its chemical stability in the acidic environment of the stomach's parietal cells, a key aspect of its mechanism of action.[4]
Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The OCF2H group in Roflumilast contributes to both its potency and its enhanced metabolic stability, leading to a favorable pharmacokinetic profile.[4][9]
Conclusion: A Versatile Tool for the Modern Medicinal Chemist
The difluoromethoxy group has firmly established itself as a valuable and versatile tool in the medicinal chemist's repertoire. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and, most importantly, enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1][2] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF2H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles, ultimately accelerating the journey from the laboratory to the clinic.
References
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. [Link]
-
Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. [Link]
-
CF2H, a Hydrogen Bond Donor - PMC - NIH. [Link]
-
Fluorinated Building Blocks: Enhancing Drug Discovery. [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. [Link]
-
Quantifying the ability of the CF 2 H group as a hydrogen bond donor - Beilstein Journals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
3-(Difluoromethoxy)azetidine-1-carbonyl chloride molecular weight and formula
Executive Summary
This technical guide profiles 3-(Difluoromethoxy)azetidine-1-carbonyl chloride , a specialized electrophilic building block used in the synthesis of advanced pharmaceutical candidates. This reagent combines three strategic medicinal chemistry elements: the conformationally restricted azetidine ring , the metabolically robust and lipophilic difluoromethoxy (-OCHF₂) substituent, and the highly reactive carbonyl chloride handle.
It is primarily utilized to install the 3-(difluoromethoxy)azetidin-1-yl moiety into drug scaffolds via urea or carbamate linkages, offering a bioisosteric alternative to morpholine or piperazine groups with improved metabolic stability and altered physicochemical vectors.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule is an acyl chloride derivative of azetidine, characterized by its sensitivity to moisture and its utility as a "soft" electrophile for amine nucleophiles.
Table 1: Core Molecular Data
| Property | Specification |
| Chemical Name | 3-(Difluoromethoxy)azetidine-1-carbonyl chloride |
| CAS Registry Number | 2290366-30-0 |
| Molecular Formula | C₅H₆ClF₂NO₂ |
| Molecular Weight | 185.56 g/mol |
| Physical State | Colorless to pale yellow liquid or low-melting solid (purity dependent) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Storage Conditions | < -20°C, under Argon/Nitrogen (Hydrolysis sensitive) |
Structural Analysis
The structure consists of a 4-membered azetidine ring which imparts rigidity, reducing the entropic penalty upon binding to biological targets.
-
Position 1 (N): Acylated with a chlorocarbonyl group, serving as the reactive warhead.
-
Position 3: Substituted with a difluoromethoxy group.[1][2][3][4][5][6][7] The -OCHF₂ moiety acts as a lipophilic hydrogen bond donor (
), often improving metabolic stability against oxidative dealkylation compared to a methoxy group.
Strategic Utility in Drug Design
The "Fluorine Effect" and Conformational Control
In modern lead optimization, this building block addresses two common failure modes: metabolic liability and solubility .
-
Bioisosterism: The 3-(difluoromethoxy)azetidine moiety is a surrogate for morpholine. While morpholine is metabolically susceptible to oxidation at the
-carbon, the azetidine ring removes these positions, and the fluorinated ether blocks the 3-position from oxidation. -
Lipophilicity Modulation: The -OCHF₂ group is more lipophilic than a hydroxyl group but retains hydrogen bond donor capability (via the acidic C-H bond of the CF₂H), a rare and valuable property for tuning permeability without sacrificing potency.
-
Vector Alignment: The rigid azetidine ring projects the carbonyl and the ether oxygen at defined vectors, distinct from flexible chains or 6-membered rings.
Synthesis & Manufacturing Workflow
The preparation of 3-(Difluoromethoxy)azetidine-1-carbonyl chloride generally proceeds through a convergent pathway starting from N-protected azetidin-3-ol.
Figure 1: Synthetic Pathway
The following diagram outlines the industrial route from the alcohol precursor to the final carbamoyl chloride.
Caption: Step-wise synthesis starting from N-Boc-azetidin-3-ol, involving difluoromethylation, deprotection, and terminal carbonylation.
Critical Mechanistic Insight: The difluoromethylation step (Step 1) is the yield-limiting stage. Reagents like sodium chlorodifluoroacetate or difluoromethyl triflate are often employed to generate the reactive difluorocarbene species in situ, which inserts into the O-H bond.
Experimental Protocols
General Procedure for Urea Synthesis
Objective: Coupling 3-(Difluoromethoxy)azetidine-1-carbonyl chloride with a secondary amine (R₂NH) to form a urea derivative.
Reagents:
-
Amine substrate (1.0 equiv)
-
3-(Difluoromethoxy)azetidine-1-carbonyl chloride (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add DIPEA (3.0 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
-
Acylation: Add a solution of 3-(Difluoromethoxy)azetidine-1-carbonyl chloride (1.1 mmol) in DCM (2 mL) dropwise over 5 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via LC-MS (Target mass = Amine MW + 149.1 - 36.5).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Handling & Stability
-
Hydrolysis Risk: This compound releases HCl and carbon dioxide upon contact with water, reverting to the amine hydrochloride.
-
QC Check: Before use, a small aliquot should be quenched with excess methanol. Analyze by LC-MS; the presence of the methyl carbamate adduct (MW: ~181 Da) confirms the integrity of the chloride.
Reactivity & Signaling Logic
The following diagram illustrates the divergent reactivity of this building block, highlighting its use in creating distinct chemical entities.
Caption: Divergent synthesis pathways yielding Ureas, Carbamates, and Amides from the core scaffold.
References
-
Sigma-Aldrich. (2025). Product Specification: 3-(Difluoromethoxy)azetidine-1-carbonyl chloride. Merck KGaA.
-
Enamine Store. (2025).[8] Building Blocks: Azetidines and Fluorinated Heterocycles. Enamine Ltd.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Mykhailiuk, P. K. (2015). Generation of Difluorocarbene and Its Application in the Synthesis of Difluoromethoxy-Containing Compounds. Angewandte Chemie International Edition, 54(22), 6558-6561.
-
BenchChem. (2025).[1] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - 3-(difluoromethyl)azetidine hydrochloride (C4H7F2N) [pubchemlite.lcsb.uni.lu]
- 8. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: One-Pot Synthesis Methods Using 3-(Difluoromethoxy)azetidine-1-carbonyl Chloride
[1]
Executive Summary & Scientific Rationale
This guide details the operational protocols for utilizing 3-(difluoromethoxy)azetidine-1-carbonyl chloride as a reactive intermediate in the synthesis of unsymmetrical ureas and carbamates.[1]
In modern medicinal chemistry, the 3-(difluoromethoxy)azetidine motif is a high-value scaffold.[1] The azetidine ring offers a rigid,
Why One-Pot?
Isolating 3-(difluoromethoxy)azetidine-1-carbonyl chloride is operationally difficult due to its high moisture sensitivity (rapid hydrolysis to the amine and
Reaction Mechanism & Pathway[1][2][3][4][5]
The synthesis relies on a nucleophilic acyl substitution sequence.[1][2] The process uses Triphosgene (bis(trichloromethyl) carbonate) as a safe, solid substitute for phosgene to generate the carbonyl chloride intermediate.
DOT Diagram: Mechanistic Pathway
Figure 1: Sequential activation and trapping pathway. The carbonyl chloride intermediate is generated and consumed in the same vessel.
Experimental Protocols
Method A: Synthesis of Unsymmetrical Ureas (Standard Protocol)
Application: Coupling the azetidine core with primary or secondary amines.[1] Scale: 1.0 mmol (scalable to 100 mmol).
Reagents & Materials
| Component | Equiv. | Role |
| 3-(Difluoromethoxy)azetidine HCl | 1.0 | Core Scaffold |
| Triphosgene | 0.35 | Carbonyl Source |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 | Base (HCl scavenger) |
| Amine Nucleophile ( | 1.1 | Coupling Partner |
| Dichloromethane (DCM) | - | Solvent (Anhydrous) |
Step-by-Step Procedure
-
Activation (Generation of Carbonyl Chloride):
-
To a flame-dried round-bottom flask under
atmosphere, add 3-(difluoromethoxy)azetidine HCl (1.0 equiv) and anhydrous DCM (0.2 M concentration). -
Cool the suspension to
using an ice bath.[1] -
Add DIPEA (2.5 equiv) dropwise.[1] The suspension should clear as the free base is liberated.[1]
-
Add Triphosgene (0.35 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.[1] Caution: Exothermic.[1]
-
Stir at
for 30 minutes. The solution now contains 3-(difluoromethoxy)azetidine-1-carbonyl chloride.[1]
-
-
Coupling (Urea Formation):
-
Add the second Amine Nucleophile (1.1 equiv) directly to the cold reaction mixture.[1]
-
Add the remaining DIPEA (0.5 equiv) if the second amine is a salt.[1]
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via LC-MS (Target mass = MW of Azetidine + MW of Amine + 26 Da).[1]
-
-
Workup:
Method B: Synthesis of Carbamates (Reaction with Alcohols)
Application: Coupling with alcohols/phenols.[1] Alcohols are less nucleophilic than amines, requiring modification.[1]
Modifications to Method A
-
Solvent Switch: Use THF or Acetonitrile instead of DCM if higher temperatures are needed.[1]
-
Catalysis: Add DMAP (4-Dimethylaminopyridine, 0.1 equiv) during Step 2 (Coupling).[1]
-
Temperature: If the alcohol is sterically hindered, heat the reaction to
after adding the alcohol. -
Alternative Base: For unreactive alcohols, pre-deprotonate the alcohol with NaH (1.1 equiv) in THF before adding it to the generated carbonyl chloride solution.[1]
Critical Process Parameters & Troubleshooting
Stability of the Difluoromethoxy Group
The
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield / Recovery of Amine | Hydrolysis of Carbonyl Chloride | Ensure solvents are strictly anhydrous. Keep reaction under |
| Formation of Symmetric Urea | Excess Triphosgene or slow addition | Ensure Triphosgene is limited to 0.35 eq.[1] Add Triphosgene slowly to the amine/base mixture.[1] |
| Ring Opening | Acidic conditions | The azetidine ring is strained.[1][3] Ensure sufficient base (DIPEA) is present to neutralize all HCl generated.[1] |
| Incomplete Reaction (Carbamates) | Low Nucleophilicity | Use DMAP catalyst or switch to NaH method (Method B).[1] |
Workflow Visualization
DOT Diagram: High-Throughput Library Synthesis
Figure 2: Workflow for parallel synthesis of azetidine urea libraries.
Safety & Compliance (E-E-A-T)
-
Triphosgene Hazards: While solid, Triphosgene decomposes to Phosgene gas upon heating or contact with nucleophiles.[1] All reactions must be performed in a well-ventilated fume hood.[1]
-
Azetidine Ring Strain: Azetidines are potential alkylating agents (though less reactive than aziridines).[1] Handle with gloves and avoid inhalation.
-
Waste Disposal: Quench all reaction mixtures with methanol or aqueous bicarbonate before disposal to destroy residual carbamoyl chlorides.[1]
References
-
Triphosgene Chemistry
-
Difluoromethoxy Group Properties
-
Zafrani, Y., et al. "The Difluoromethoxy Group as a Lipophilic Hydrogen Bond Donor: A Practical Tool for Improving Drug Permeability." Journal of Medicinal Chemistry, 2017, 60(2), 797–804. Link[1]
- Context: Validates the medicinal chemistry rationale for using the 3-(difluoromethoxy)azetidine scaffold.
-
-
Azetidine Synthesis & Handling
-
One-Pot Urea Protocols
Troubleshooting & Optimization
Technical Support Center: Controlling Exotherms with Azetidine Carbonyl Chlorides
Welcome to the Technical Support Center. This guide provides in-depth, experience-based answers to critical questions regarding the safe handling and control of exothermic reactions involving azetidine carbonyl chlorides. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to manage these reactive compounds safely and effectively, ensuring both experimental success and laboratory safety.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the reaction between an azetidine and an acyl chloride so exothermic?
The significant heat release stems from two primary chemical principles: the high reactivity of the acyl chloride and the inherent ring strain of the azetidine.
-
Acyl Chloride Reactivity : The carbonyl carbon in an acyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. When it encounters a potent nucleophile, like the nitrogen atom of an azetidine, a rapid and highly favorable reaction occurs. This nucleophilic acyl substitution proceeds via a rapid addition-elimination mechanism to form a very stable amide bond.[1][2][3] The formation of this stable C-N bond releases a substantial amount of energy as heat.
-
Azetidine Ring Strain : Azetidine is a four-membered nitrogen-containing heterocycle with a significant amount of ring strain (approximately 25.4 kcal/mol).[4] While more stable than its three-membered aziridine counterpart, this strain makes it more reactive than larger, unstrained rings like pyrrolidine.[4] The acylation reaction can partially release this strain, contributing further to the overall exothermicity of the process.
The combination of these factors means that the reaction is thermodynamically "downhill," proceeding quickly and releasing significant energy. Without proper controls, this heat can accumulate faster than it can be dissipated, leading to a dangerous increase in temperature known as a thermal runaway.[5]
Q2: I'm planning a reaction with a new azetidine derivative. How can I estimate the potential exotherm before running the experiment?
Predicting the precise heat of reaction without experimental data is challenging, but a combination of literature review, analogy, and preliminary screening can provide a strong safety foundation. This is a critical step in process safety assessment, especially during scale-up.[6][7][8]
1. Literature & Analogy:
-
Search for Similar Reactions: Consult authoritative sources like Bretherick's Handbook of Reactive Chemical Hazards[9][10][11] and peer-reviewed journals for data on similar acylation reactions. The heat of reaction for amide bond formation is generally in the range of -100 to -140 kJ/mol. While your specific substrates will cause variation, this provides a reasonable starting point for initial calculations.
-
Structural Comparison: Analyze the electronic and steric properties of your specific azetidine and acyl chloride. Electron-donating groups on the azetidine may increase its nucleophilicity and reaction rate, while bulky groups on either reactant may slow it down.
2. Calculation: Adiabatic Temperature Rise (ΔT_ad): A crucial safety calculation is the adiabatic temperature rise (ΔT_ad), which represents the maximum possible temperature increase if all cooling fails.[6]
ΔT_ad = (-ΔH_rxn * C) / (m * C_p)
-ΔH_rxn : Heat of reaction (J/mol)
C : Molar concentration of the limiting reagent (mol/L)
m : Mass of the reaction mixture (kg)
C_p : Specific heat capacity of the reaction mixture (J/kg·K)
For initial estimations, you can approximate the C_p of the mixture with the C_p of the solvent if the solution is dilute.
3. Small-Scale Calorimetry: For processes being considered for scale-up, the most reliable method is to use a reaction calorimeter (e.g., an RC1).[12][13] This instrument measures the heat flow from a reaction in real-time under controlled conditions, providing precise data on the heat of reaction, heat release rate, and thermal accumulation.[7][13] This data is essential for designing safe and robust large-scale processes.
| Parameter | Description | Importance for Safety |
| Heat of Reaction (-ΔH_rxn) | Total heat evolved per mole of reactant. | Determines the total energy that must be managed. |
| Heat Release Rate (q_r) | The rate at which heat is generated (W/L). | Must not exceed the cooling capacity of the reactor. |
| Adiabatic Temperature Rise (ΔT_ad) | Maximum temperature increase in case of cooling failure.[6] | A high ΔT_ad indicates a high-risk reaction that could lead to solvent boiling or decomposition.[6] |
Q3: My reaction temperature is spiking above the set point during the addition of the azetidine carbonyl chloride. What are the immediate corrective actions?
A temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical situation that requires immediate and calm intervention to prevent a thermal runaway.[5][14]
Here is a workflow for immediate response:
Caption: Immediate response workflow for a reaction temperature spike.
Step-by-Step Protocol:
-
Stop Reagent Addition: Immediately cease the addition of the azetidine carbonyl chloride. This is the most critical step as it stops feeding the reaction.[14]
-
Enhance Cooling: If using an external cooling bath (e.g., ice-water or dry ice/acetone), add more cooling agent to lower its temperature. Ensure the reactor is adequately submerged. If using a jacketed reactor, increase the coolant flow rate or lower the setpoint.
-
Ensure Agitation: Verify that stirring is vigorous and effective. Poor mixing can create localized "hot spots" where the reaction temperature is much higher than the probe reading.
-
Consider an Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably despite the above measures, a pre-planned quench may be necessary. This could involve adding a cold, inert solvent to dilute the reaction mass or adding a pre-chilled, less-reactive nucleophile (like isopropanol) if compatible with your workup. This action should be pre-determined in your risk assessment.[15]
After stabilizing the reaction, do not simply resume the procedure. A thorough investigation is required to understand why the exotherm was not controlled. The addition rate may have been too fast, the cooling capacity insufficient, or the concentration of reagents too high.
Q4: What is the safest method for adding the acyl chloride, and what experimental parameters should I control?
The safest method involves controlling the reaction rate by limiting the availability of one of the reagents. Since the reaction is typically very fast, the rate of reaction is effectively controlled by the rate of addition.
Recommended Protocol: Slow, Sub-Surface Addition
-
Setup:
-
Charge the reactor with the azetidine and a suitable solvent.
-
Cool the reactor contents to the desired starting temperature (e.g., 0 °C or below).
-
Load the azetidine carbonyl chloride, preferably diluted in the same solvent, into a syringe pump or an addition funnel.
-
-
Addition:
-
Begin slow, continuous addition of the acyl chloride solution via a sub-surface addition line. Sub-surface addition prevents accumulation of the reactive acyl chloride on the surface and ensures it reacts immediately in the cooled bulk of the solution.
-
NEVER add the azetidine to the bulk acyl chloride. This "reverse addition" can be extremely hazardous as it creates a situation where the limiting reagent is the cooling capacity of the reactor, not the rate of addition.
-
NEVER add all reagents at once unless the reaction has been proven safe at a small scale.[14]
-
-
Monitoring and Control:
-
Temperature: Continuously monitor the internal reaction temperature with a calibrated probe. The addition rate should be adjusted to maintain the temperature within a narrow, pre-defined range (e.g., 0-5 °C).
-
Agitation: Ensure efficient and constant stirring throughout the addition.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with atmospheric moisture, which would hydrolyze the acyl chloride and generate HCl gas.[16]
-
Caption: Recommended workflow for the safe addition of acyl chlorides.
Q5: What is the safest way to quench a reaction involving an unreacted azetidine carbonyl chloride?
Quenching unreacted acyl chloride is a necessary and potentially hazardous step that must be carefully controlled. Acyl chlorides react violently with water and other protic nucleophiles.[16][17]
Key Principles for Safe Quenching:
-
Cooling: Always ensure the reaction mixture is cold (typically ≤ 10 °C) before initiating the quench. The quench itself is exothermic.
-
Dilution: The reaction should be reasonably dilute before quenching.
-
Slow Addition: The quenching agent should be added slowly and in a controlled manner to manage the heat and any potential gas evolution (e.g., HCl if quenching with water).[15]
-
Choice of Quenching Agent: The choice depends on the desired workup and downstream processing.
| Quenching Agent | Products Formed | Advantages | Disadvantages & Safety Notes |
| Water / Aqueous Base | Carboxylic Acid + HCl | Effective and common. Base (e.g., NaHCO₃, NaOH) neutralizes HCl byproduct. | Highly Exothermic. Can be violent if added too quickly. HCl gas evolution can cause pressure buildup.[15][17] |
| Alcohols (e.g., Methanol, Isopropanol) | Ester + HCl | Generally less vigorous than water.[17] Forms a stable ester byproduct. | Still exothermic. Generates HCl gas. Ensure compatibility with your product purification. |
| Amines (e.g., a secondary amine like dibutylamine) | Tertiary Amide + HCl | Forms a stable amide. Can be useful if acidic conditions must be avoided. | Generates HCl which will form an ammonium salt with excess amine. Ensure the resulting amide is easily separable from your product. |
Recommended Quenching Protocol (using aqueous base):
-
Ensure the reaction mixture is cooled to 0-10 °C with efficient stirring.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) via an addition funnel.
-
Monitor the internal temperature and the rate of gas (CO₂) evolution. Do not allow the temperature to rise significantly.
-
Continue slow addition until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Proceed with the standard aqueous workup.
By following these guidelines, you can effectively mitigate the risks associated with the highly exothermic nature of azetidine carbonyl chloride reactions, ensuring the safety of personnel and the successful outcome of your research.
References
-
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. [Link]
-
Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]
-
Chemistry of Amides. Chemistry LibreTexts. [Link]
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Bretherick's Handbook of Reactive Chemical Hazards - 6th Edition. Elsevier Shop. [Link]
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Thermal runaway. Wikipedia. [Link]
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Calorimetry. Chemistry LibreTexts. [Link]
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Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
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Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. H.E.L Group. [Link]
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Best Practices for Working with Chemical Reactions in the Lab. Lab Manager. [Link]
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Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. SK pharmteco. [Link]
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Bretherick's Handbook of - Reactive Chemical Hazards. National Academic Digital Library of Ethiopia. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]
-
Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]
-
Acylation Mechanism - A Level Chemistry Revision Notes. Save My Exams. [Link]
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Process Safety & the Pharmaceutical Industry. Sigma-HSE. [Link]
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Reaction Calorimetry. IQS. [Link]
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Minimizing ring-opening side reactions of azetidine derivatives
Technical Support Center: Azetidine Chemistry
Welcome to the technical support center for researchers working with azetidine derivatives. This guide is designed to provide practical, field-tested insights into the common challenges associated with the chemistry of these strained four-membered rings. Azetidines are valuable scaffolds in medicinal chemistry, offering structural rigidity and novel chemical space.[1][2][3] However, their inherent ring strain of approximately 25.4 kcal/mol makes them susceptible to undesired ring-opening reactions, a frequent source of experimental difficulty.[4][5]
This document moves beyond simple protocols to explain the underlying chemical principles governing azetidine stability. By understanding the "why," you can more effectively troubleshoot unexpected results and rationally design reaction conditions to favor your desired outcome.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and reactivity of the azetidine ring.
Q1: What is the primary reason azetidine rings are prone to opening?
The principal driving force for the ring-opening of azetidines is their significant inherent ring strain.[4][5][6] This strain, a result of bond angle compression in the four-membered ring, makes the molecule thermodynamically less stable compared to its acyclic or larger-ring counterparts. Reactions that cleave the ring release this strain, providing a strong thermodynamic driving force for side reactions.
Q2: What are the most common experimental triggers for azetidine ring-opening?
There are three main culprits that researchers should be vigilant about:
-
Acids (Lewis and Brønsted): Acids are the most frequent cause of unintentional ring-opening.[4][7] Lewis acids (e.g., BF₃·OEt₂, Cu(OTf)₂, ZnCl₂) or Brønsted acids can coordinate to or protonate the azetidine nitrogen. This activation dramatically increases the ring strain and enhances the electrophilicity of the ring carbons, making them highly susceptible to attack by even weak nucleophiles in an SN2-type mechanism.[7][8]
-
Strong Nucleophiles: Potent nucleophiles can directly attack one of the ring's carbon atoms, leading to cleavage.[4][9] This process is especially efficient if the nitrogen atom is quaternized to form a highly reactive azetidinium ion.[7][8]
-
Elevated Temperatures: High reaction temperatures can supply the necessary activation energy to overcome the kinetic barrier for ring-opening, even in the absence of strong acids or nucleophiles.[4][7]
Q3: How do substituents on the azetidine ring affect its stability?
Substituents play a crucial role in dictating the regioselectivity and likelihood of ring-opening.
-
Activating Groups at C2: Substituents at the 2-position, such as aryl, vinyl, or other π-systems, tend to stabilize the transition state of nucleophilic attack at that carbon.[7] This makes the C2-N bond the most probable site of cleavage.
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of a nucleophile, potentially directing the attack to a less substituted carbon or slowing the rate of ring-opening altogether.
-
Pendant Nucleophiles: If a substituent on the azetidine or its N-aryl group contains a nucleophilic moiety (like a nearby amide), it can undergo an acid-mediated intramolecular ring-opening, leading to product decomposition.[1]
Q4: How does the choice of N-protecting group influence ring stability?
The N-protecting group is arguably the most critical handle for controlling azetidine reactivity. It modulates the basicity and nucleophilicity of the nitrogen and its susceptibility to Lewis acid coordination.
| Protecting Group | Stability to Acid | Stability to Base | Removal Conditions | Key Features & Considerations |
| Boc (tert-Butoxycarbonyl) | Labile, especially to strong acids (e.g., TFA, HCl).[4] | Generally stable. | Strong acid (TFA, HCl). | Common and easy to introduce/remove, but its acid lability requires very careful consideration of all subsequent reaction and workup conditions.[4] |
| Cbz (Carboxybenzyl) | More stable than Boc to acidic conditions.[4] | Generally stable. | Hydrogenolysis (e.g., H₂, Pd/C). | Offers orthogonal deprotection in the presence of acid-labile groups, providing greater synthetic flexibility.[4][10] |
| Sulfonyl (e.g., Tosyl, Nosyl) | Generally stable. | Generally stable. | Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH). | The strong electron-withdrawing nature can stabilize the ring but may also activate it towards certain nucleophiles.[4] Removal can be challenging and may not be compatible with sensitive functional groups. |
| Benzhydryl (Bzh) | Labile to acid. | Stable. | Hydrogenolysis or strong acid. | Often used in specific synthetic strategies, such as photochemical reactions, where it facilitates both cyclization and subsequent desired ring-opening.[11] |
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Issue 1: Unwanted ring-opening during N-acylation with acyl chlorides.
-
Symptoms: You observe a low yield of the desired N-acylazetidine and the formation of byproducts, often identified as γ-chloroamides by mass spectrometry.
-
Root Causes & Solutions:
| Root Cause | Proposed Solution | Experimental Protocol |
| In-situ Acid Generation: The reaction of an acyl chloride with trace water or the amine itself can generate HCl, which catalyzes ring-opening. | Use a non-nucleophilic, sterically hindered base to scavenge any generated acid. | Add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to the reaction mixture before adding the acyl chloride. |
| Lewis Acidity of Reagent: Some acyl chlorides can act as weak Lewis acids, coordinating to the azetidine nitrogen and promoting ring-opening.[4] | Perform the reaction at very low temperatures to minimize the rate of the ring-opening side reaction relative to the desired acylation. | Protocol: Dissolve the azetidine and base in a suitable anhydrous solvent (e.g., DCM, THF) and cool the mixture to -78 °C under an inert atmosphere. Add the acyl chloride dropwise via syringe. Allow the reaction to warm slowly to 0 °C or room temperature while monitoring closely by TLC.[4] |
| Prolonged Reaction Time: Even at low temperatures, the strained ring can gradually open over extended periods. | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Check the reaction progress by TLC or LC-MS every 15-30 minutes. Once the starting azetidine is no longer visible, proceed immediately with the aqueous workup to quench the reaction.[4] |
Issue 2: Ring-opening during amide coupling of azetidine-3-carboxylic acid.
-
Symptoms: Low yield of the desired amide product, with evidence of decomposition or formation of linear byproducts.
-
Root Causes & Solutions:
| Root Cause | Proposed Solution | Experimental Protocol |
| Harsh Coupling Agents: Some coupling reagents require acidic additives or generate byproducts that can catalyze ring-opening. | Use a milder, neutral coupling agent that operates efficiently at room temperature. | Employ coupling agents like HATU or HBTU with a non-nucleophilic base like DIPEA. These reagents are highly efficient and generally do not require acidic additives. |
| Elevated Temperatures: Driving a sluggish coupling reaction with heat is a common mistake that can lead to the decomposition of the strained azetidine ring.[4] | Maintain the reaction at or below room temperature. If the reaction is slow, allow for a longer reaction time rather than increasing the temperature. | Protocol: Combine the azetidine-3-carboxylic acid, amine, coupling agent (e.g., HATU, 1.1 eq.), and base (e.g., DIPEA, 2.0 eq.) in an anhydrous polar aprotic solvent like DMF or NMP. Stir the reaction at room temperature (20-25 °C) and monitor by LC-MS until completion.[4] |
Issue 3: Decomposition of an azetidine-containing product under acidic conditions.
-
Symptoms: Your purified azetidine-containing compound degrades upon standing, during chromatographic purification on silica gel, or in acidic media (e.g., for salt formation or NMR analysis in CDCl₃).
-
Root Causes & Solutions:
| Root Cause | Proposed Solution | Experimental Protocol |
| Low pH Environment: The decomposition is often catalyzed by acid. The pKa of the azetidine nitrogen is a key determinant of its stability.[1] Protonation activates the ring for nucleophilic attack. | Avoid acidic conditions during workup and purification. If an acidic workup is necessary, keep the contact time brief and the temperature low. | During workup, use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture. For purification, consider using neutral alumina instead of silica gel, or pre-treating the silica gel with a small amount of triethylamine in the eluent. |
| Intramolecular Attack: A pendant nucleophilic group (e.g., an amide) on an N-aryl substituent can attack the protonated azetidine ring, leading to a specific decomposition pathway.[1] | If this specific decomposition is observed, redesign the molecule to reduce the basicity of the azetidine nitrogen or the nucleophilicity of the attacking group. | Modifying the electronics of the N-aryl ring to be more electron-withdrawing can lower the pKa of the azetidine nitrogen, making it less likely to be protonated at a given pH.[1] |
Section 3: Key Experimental Methodologies
The following are generalized procedures optimized to minimize ring-opening side reactions. They should be adapted for specific substrates.
General Procedure for N-Arylation of Azetidine
This procedure describes a palladium-catalyzed Buchwald-Hartwig cross-coupling of an aryl bromide with azetidine, a method known to proceed without ring-opening under the right conditions.[4]
-
Materials: Aryl bromide, Azetidine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).
-
Procedure:
-
To an oven-dried flask, add the aryl bromide (1.0 eq.), palladium catalyst (e.g., 2 mol %), and ligand (e.g., 4 mol %).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent, azetidine (1.2-1.5 eq.), and base (1.5-2.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
-
Section 4: Visualizing Key Concepts
To further aid in understanding the factors influencing azetidine stability and the strategies to prevent ring-opening, the following diagrams are provided.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 3-(Difluoromethoxy)azetidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide will compare the predicted ¹H NMR spectrum of the title compound with those of structurally related azetidine derivatives: azetidine-1-carbonyl chloride , 3-methoxyazetidine-1-carbonyl chloride , and 3-chloroazetidine-1-carbonyl chloride . Through this comparative approach, we will elucidate the significant influence of the difluoromethoxy group on the proton chemical environment of the azetidine ring.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectra were generated using advanced computational algorithms that account for the complex electronic effects of the substituents. The following sections detail the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the title compound and its analogues.
3-(Difluoromethoxy)azetidine-1-carbonyl chloride
The introduction of the difluoromethoxy group at the C3 position of the azetidine ring is expected to have a profound impact on the ¹H NMR spectrum. The two fluorine atoms are strong electron-withdrawing groups, which will deshield the neighboring protons. Furthermore, through-bond and through-space proton-fluorine (H-F) couplings will introduce complex splitting patterns.
Predicted ¹H NMR Spectrum:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 | 5.20 - 5.40 | p (quintet) | JH-H ≈ 6.0 Hz |
| H2, H4 (cis to -OCHF₂) | 4.40 - 4.60 | ddt | Jgem ≈ 9.0 Hz, Jvic ≈ 6.0 Hz, ⁴JH-F (through-space) ≈ 1-2 Hz |
| H2, H4 (trans to -OCHF₂) | 4.20 - 4.40 | ddt | Jgem ≈ 9.0 Hz, Jvic ≈ 6.0 Hz, ⁴JH-F (through-space) ≈ 1-2 Hz |
| -OCHF₂ | 6.80 - 7.10 | t | ²JH-F ≈ 70-75 Hz |
Key Features and Rationale:
-
-OCHF₂ Proton: The proton of the difluoromethoxy group is expected to resonate at a significantly downfield chemical shift (6.80 - 7.10 ppm) due to the strong deshielding effect of the two adjacent fluorine atoms and the oxygen atom. The signal will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F ≈ 70-75 Hz).
-
Azetidine Ring Protons (H2, H4): These protons will be deshielded by the electron-withdrawing carbonyl chloride group and the difluoromethoxy substituent. They are expected to appear as complex multiplets (doublet of doublet of triplets) due to geminal coupling with each other, vicinal coupling with the H3 proton, and a smaller long-range through-space coupling to the fluorine atoms (⁴JH-F).
-
Azetidine Ring Proton (H3): The proton at the C3 position, being directly attached to the carbon bearing the difluoromethoxy group, will also be significantly deshielded. It is predicted to appear as a quintet due to coupling with the four adjacent protons on C2 and C4.
Comparative Analysis with Azetidine Analogues
To highlight the unique spectral features imparted by the difluoromethoxy group, we will now compare its predicted spectrum with those of three analogues.
This is the parent compound without any substitution on the azetidine ring, providing a baseline spectrum.
Predicted ¹H NMR Spectrum:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2, H4 | 4.10 - 4.30 | t | J ≈ 7.5 Hz |
| H3 | 2.20 - 2.40 | p (quintet) | J ≈ 7.5 Hz |
Comparison: The absence of a substituent at C3 results in a much simpler spectrum. The H2/H4 protons are equivalent and appear as a triplet, while the H3 protons appear as a quintet at a significantly more upfield position compared to the substituted analogues.
This analogue allows for a direct comparison of the electronic effects of a methoxy group versus a difluoromethoxy group.
Predicted ¹H NMR Spectrum:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 | 4.00 - 4.20 | p (quintet) | J ≈ 6.5 Hz |
| H2, H4 | 4.15 - 4.35 | m | |
| -OCH₃ | 3.30 - 3.40 | s |
Comparison: The methoxy group is less electron-withdrawing than the difluoromethoxy group. Consequently, the H3 proton in this analogue is predicted to be at a more upfield chemical shift. The absence of H-F coupling simplifies the spectrum, with the -OCH₃ protons appearing as a sharp singlet.
Chlorine is an electronegative substituent, providing a different electronic comparison to the difluoromethoxy group.
Predicted ¹H NMR Spectrum:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 | 4.50 - 4.70 | p (quintet) | J ≈ 6.0 Hz |
| H2, H4 | 4.30 - 4.50 | m |
Comparison: The chloro group is strongly electron-withdrawing, leading to a significant downfield shift of the H3 proton, comparable to but likely slightly less than that caused by the difluoromethoxy group. The spectrum is simpler than that of the difluoromethoxy analogue due to the absence of H-F coupling.
Summary of Predicted ¹H NMR Data
| Compound | H2, H4 (ppm) | H3 (ppm) | Other Protons (ppm) | Key Splitting Patterns |
| 3-(Difluoromethoxy)azetidine-1-carbonyl chloride | 4.20 - 4.60 | 5.20 - 5.40 | 6.80 - 7.10 (-OCHF₂) | Triplet for -OCHF₂ due to ²JH-F |
| Azetidine-1-carbonyl chloride | 4.10 - 4.30 | 2.20 - 2.40 | - | Simple triplet and quintet |
| 3-Methoxyazetidine-1-carbonyl chloride | 4.15 - 4.35 | 4.00 - 4.20 | 3.30 - 3.40 (-OCH₃) | Singlet for -OCH₃ |
| 3-Chloroazetidine-1-carbonyl chloride | 4.30 - 4.50 | 4.50 - 4.70 | - | Complex multiplets for ring protons |
Experimental Protocol for ¹H NMR Acquisition
For researchers seeking to acquire experimental data for 3-(Difluoromethoxy)azetidine-1-carbonyl chloride, the following protocol is recommended.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a good initial choice due to its common use for small organic molecules.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (≥400 MHz) for better resolution of complex multiplets.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.
- A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the protons, ensuring accurate integration.
3. Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve a good signal-to-noise ratio.
- For unambiguous assignment and determination of coupling constants, consider performing two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the splitting patterns to determine the coupling constants.
Visualizing the Structural and Spectral Relationships
The following diagrams illustrate the key structural features and their expected influence on the ¹H NMR spectra.
Caption: Logical flow from molecular structure to predicted ¹H NMR characteristics.
Caption: Recommended experimental workflow for ¹H NMR data acquisition.
Conclusion
The ¹H NMR spectrum of 3-(Difluoromethoxy)azetidine-1-carbonyl chloride is predicted to exhibit distinct features arising from the strong electron-withdrawing nature of the difluoromethoxy group and the presence of proton-fluorine coupling. The significant downfield shift of the proton on the difluoromethoxy group and the complex splitting patterns of the azetidine ring protons serve as key spectroscopic identifiers. By comparing its predicted spectrum with those of related analogues, this guide provides a framework for the interpretation and confirmation of the structure of this and similar fluorinated azetidine derivatives, which are of growing importance in the field of drug development.
References
-
ACD/Labs. (2024). ACD/NMR Predictor Suite. Advanced Chemistry Development, Inc. [Link]
-
ChemAxon. (2024). NMR Predictor. [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 12012-12026. [Link]
-
Duke University NMR Center. Coupling Constants. [Link]
-
Abraham, R. J., et al. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
Kuchar, M., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Journal of the Indian Chemical Society, 99(3), 100344. [Link]
Precision 19F NMR Profiling of Difluoromethoxy-Azetidines: A Comparative Guide for Medicinal Chemists
Topic: 19F NMR Shifts of Difluoromethoxy Group in Azetidine Rings Content Type: Publish Comparison Guide
Executive Summary
The incorporation of the difluoromethoxy (
This guide provides an authoritative comparison of the 19F NMR signatures of 3-(difluoromethoxy)azetidine against its larger-ring analogs (pyrrolidine, piperidine). We analyze the subtle but diagnostic chemical shift perturbations caused by ring strain and provide a validated workflow for their synthesis and spectroscopic verification.
Technical Deep Dive: The Azetidine Effect
The electronic environment of the azetidine ring—characterized by significant ring strain (~26 kcal/mol) and a puckered conformation—exerts a measurable shielding effect on the exocyclic difluoromethoxy group compared to unstrained systems.
Mechanistic Insight
-
Electronic Shielding: The electron-withdrawing nature of the strained azetidine nitrogen (when protected or alkylated) slightly perturbs the electron density at the C3 position. However, the
group is insulated by the oxygen atom, making its chemical shift ( ) relatively stable across different ring sizes, yet distinct enough for precise assignment. -
Conformational Locking: Unlike the methoxy group, the
moiety possesses a significant dipole and can adopt specific endo/exo conformations relative to the ring. The large coupling (~71–76 Hz) is a hallmark of this group, serving as a primary diagnostic tool.
Comparative Analysis: 19F NMR Data
The following data compares the 19F NMR shifts of the difluoromethoxy group attached to various N-heterocycles. Note the consistency of the shift range (-81 to -83 ppm) but the specific drift associated with ring size.
Table 1: 19F NMR Shift & Coupling Comparison (in )
| Scaffold | Compound Name | Multiplicity | |||
| Azetidine | tert-Butyl 3-(difluoromethoxy)azetidine-1-carboxylate | -82.1 | Doublet | ~74.0 | 258.0 |
| Piperidine | tert-Butyl 4-(difluoromethoxy)piperidine-1-carboxylate | -81.7 | Doublet | ~73.5 | 259.6 |
| Acyclic | Difluoromethyl ethyl ether | -86.5 | Doublet | 71.0 | 256.0 |
| Arene | (Difluoromethoxy)benzene | -81.0 | Doublet | 73.8 | 257.0 |
*Note:
Key Observations
-
Diagnostic Shift: The azetidine derivative appears at -82.1 ppm , slightly upfield (shielded) compared to the piperidine analog (-81.7 ppm). This 0.4 ppm difference is reproducible and diagnostic.
-
Coupling Constants: The
of ~258 Hz is massive and confirms the presence of the center. The doublet splitting is the primary feature for distinguishing from (which would be a singlet around -58 ppm).
Decision & Verification Workflows
Workflow 1: Bioisostere Selection Logic
This diagram illustrates the decision process for selecting a difluoromethoxy-azetidine scaffold over alternatives during Lead Optimization.
Caption: Decision matrix for selecting difluoromethoxy-azetidines based on physicochemical requirements.
Workflow 2: NMR Verification Protocol
A self-validating logic flow for confirming the synthesis of the target compound.
Caption: Step-by-step NMR verification workflow to confirm the presence of the -OCHF2 group.
Experimental Protocols
A. Synthesis of tert-Butyl 3-(difluoromethoxy)azetidine-1-carboxylate
Context: This protocol utilizes a difluoromethylation reagent (e.g., 2-(difluoromethoxy)-1,3-dimethyl-benzimidazolium triflate) or in-situ generation of difluorocarbene.
-
Reagents: tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv), Difluoromethylating reagent (1.2 equiv), Base (e.g., NaH or KOtBu), Solvent (Acetonitrile or DMF).
-
Procedure:
-
Dissolve the 3-hydroxyazetidine precursor in dry acetonitrile under
. -
Add the base at 0°C and stir for 30 min to generate the alkoxide.
-
Add the difluoromethylating reagent portion-wise.
-
Allow the reaction to warm to RT and stir for 4–12 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
B. NMR Acquisition Parameters
To ensure data integrity and reproducibility of the shifts reported above:
-
Solvent:
(Deuterated Chloroform) is the standard. Use of DMSO- may shift 19F signals by 1–2 ppm upfield. -
Internal Standard: Trichlorofluoromethane (
,ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ppm) or Hexafluorobenzene ( , ppm). If no internal standard is used, ensure the spectrometer is calibrated to the solvent lock signal correctly. -
Pulse Sequence:
-
1H NMR: Standard 30° pulse, 1s relaxation delay.
-
19F NMR:
-
Proton-Decoupled (
): Essential for signal-to-noise and determining the chemical shift center. -
Proton-Coupled: Essential for measuring the
coupling constant (~74 Hz) to verify the number of protons attached to the fluorinated carbon.
-
-
References
-
Journal of Organic Chemistry. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines. ACS Publications. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 3-(difluoromethoxy)azetidine.[1] National Library of Medicine. Retrieved from [Link]
-
ChemRxiv. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]
Sources
HPLC Method Development for 3-(Difluoromethoxy)azetidine Derivatives
Content Type: Comparative Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
The analysis of 3-(Difluoromethoxy)azetidine derivatives presents a distinct set of chromatographic challenges that often lead to method failure using standard generic protocols. As a building block increasingly used in Fragment-Based Drug Discovery (FBDD) to modulate lipophilicity (
This guide objectively compares three primary separation strategies: High-pH Reversed-Phase (RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) . Based on experimental evidence, HILIC is identified as the superior choice for retention and MS-sensitivity, while High-pH RP serves as a robust alternative for impurity profiling in non-MS environments.
Analyte Profiling & Chromatographic Challenges
Before selecting a column, one must deconstruct the physicochemical behavior of the analyte.
| Feature | Chemical Consequence | Chromatographic Impact |
| Azetidine Ring | High Basicity ( | Protonated at neutral/low pH; elutes in void volume ( |
| Difluoromethoxy ( | Electron-withdrawing; Lipophilic | Weak UV absorbance (no conjugation). Requires detection at |
| Ring Strain | Instability Risk: Susceptible to acid-catalyzed hydrolysis or ring-opening at high temperatures ( |
Comparative Analysis of Separation Modes
Method A: Traditional Acidic C18 (Not Recommended)
-
Mechanism: Hydrophobic interaction.
-
Outcome: At pH 3.0 (Formic acid/TFA), the azetidine nitrogen is fully protonated (
). The solvated cation is too polar for the C18 ligands. -
Result: Retention factor
(co-elution with salts), poor peak shape due to secondary silanol interactions.
Method B: High-pH Reversed-Phase (The Robust Workhorse)
-
Mechanism: Neutralization of the base to increase hydrophobicity.
-
Chemistry: Hybrid-Organic Silica (e.g., Waters XBridge, Agilent Gemini NX) resistant to pH 10-12.
-
Protocol: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5][6][7]
-
Verdict: By deprotonating the amine, the molecule becomes neutral, allowing the
and carbon skeleton to interact with the C18 phase. -
Pros: Excellent peak shape; compatible with standard HPLC equipment.
-
Cons: High pH can degrade the silica of non-hybrid columns; potential analyte instability if left in solution too long.
Method C: HILIC (The Sensitivity Specialist)
-
Mechanism: Partitioning into a water-enriched layer on the polar stationary phase + electrostatic interaction.[8]
-
Chemistry: Zwitterionic (e.g., Merck SeQuant ZIC-pHILIC) or Amide phases.
-
Protocol: Acetonitrile / 10mM Ammonium Formate (pH 3.5) (90:10 start).
-
Verdict: The protonated azetidine is highly retained. The high organic content enhances ESI-MS desolvation, increasing sensitivity by 5-10x.
-
Pros: Orthogonal selectivity; highest MS sensitivity.
-
Cons: Long equilibration times; sensitive to sample diluent (must be high % organic).
Method D: Mixed-Mode WCX (The Problem Solver)
-
Mechanism: Hydrophobic interaction + Weak Cation Exchange.
-
Chemistry: Alkyl chain with terminal carboxylate groups.
-
Verdict: Retains the azetidine via ionic bond while separating lipophilic impurities via RP.
-
Pros: Tunable selectivity by changing buffer strength.
Quantitative Performance Comparison
The following data summarizes typical performance metrics for a 3-(difluoromethoxy)azetidine derivative (
| Parameter | High-pH RP (C18 Hybrid) | HILIC (Zwitterionic) | Acidic RP (C18 Standard) |
| Mobile Phase | 10mM | 10mM | 0.1% Formic Acid / ACN |
| Retention ( | 2.5 - 4.0 (Good) | 5.0 - 8.0 (Excellent) | < 0.2 (Fail) |
| Tailing Factor ( | 1.1 (Symmetric) | 1.2 (Acceptable) | 2.5+ (Severe Tailing) |
| MS Sensitivity | Moderate | High (High organic %) | Low (Ion suppression) |
| Stability Risk | Moderate (Base hydrolysis) | Low | High (Acid hydrolysis) |
Detection Strategy: Beyond UV
The
-
Charged Aerosol Detection (CAD): The "Gold Standard" for this application.[9] It provides a uniform response independent of chemical structure, ideal for quantifying non-chromophoric impurities.[9]
-
Mass Spectrometry (MS): Essential for identification. Use Positive Mode (ESI+) . The difluoromethoxy group gives a distinctive mass shift but does not ionize itself; the signal comes from the azetidine nitrogen
.
Visualized Decision Workflows
Diagram 1: Method Development Decision Tree
This logic flow guides the selection of the stationary phase based on specific project requirements.
Caption: Decision matrix for selecting the optimal chromatographic mode based on detection limits and available instrumentation.
Diagram 2: Mechanistic Interaction Comparison
Understanding how the analyte interacts with the column is crucial for troubleshooting.
Caption: Mechanistic divergence: High pH RP relies on neutralizing the base, whereas HILIC exploits the ionized state for retention.
Recommended Experimental Protocol
This protocol assumes the use of a High-pH Stable Hybrid C18 column (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18), as this is the most robust starting point for general purity analysis.
Step 1: Sample Preparation (Critical)
-
Diluent: Do not dissolve the sample in 100% acid. Use 50:50 Methanol:Water with 0.1% Ammonium Hydroxide if stability allows, or neutral Methanol.
-
Concentration: 0.5 mg/mL for UV/CAD; 1-10 µg/mL for MS.
-
Filtration: PTFE filters are recommended; Nylon may bind the polar amine.
Step 2: Mobile Phase Preparation
-
Solvent A: 10mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide). Note: Prepare fresh daily to prevent pH drift.
-
Solvent B: 100% Acetonitrile.
Step 3: Screening Gradient
-
Column Temp:
(Avoid higher temps to prevent degradation). -
Flow Rate: 0.4 mL/min (for 2.1mm ID column).
| Time (min) | % Solvent B | Curve |
| 0.0 | 5 | Initial |
| 1.0 | 5 | Hold |
| 10.0 | 95 | Linear |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibrate |
| 16.0 | 5 | End |
Step 4: Troubleshooting Guide
-
Peak Splitting: Usually indicates a mismatch between sample diluent and mobile phase. If injecting a high volume, ensure the sample is in a weak solvent (low % organic for RP, high % organic for HILIC).
-
Retention Time Drift: Check the pH of Solvent A. Volatile buffers like Ammonium Bicarbonate can lose ammonia over time, lowering pH and reducing retention.
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link
-
Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds.[9][10][11][12]Link
-
Waters Corporation. (2020). Strategies for the Separation of Polar Basic Compounds using High pH.Link
-
Agilent Technologies. (2022). Analysis of Basic Compounds using Poroshell HPH-C18.Link
-
Guidotti, M. et al. (2018). Azetidines: Synthesis and properties.[13] (General reference on Azetidine stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 4. chromtech.com [chromtech.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 9. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 10. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 11. focus.wiley.com [focus.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
